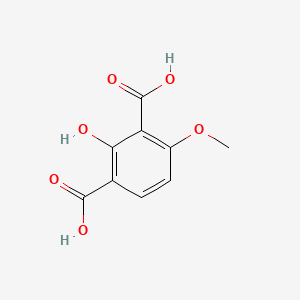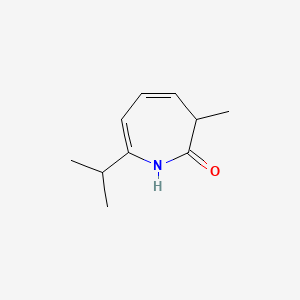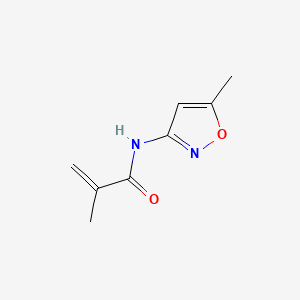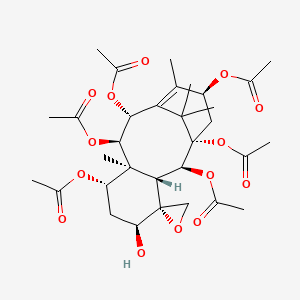
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 1,3-benzenedicarboxylic acid derivatives followed by hydrolysis. One common method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, which is then subjected to reductive elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, suggesting that its synthesis is primarily conducted on a laboratory scale. The process involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzenedicarboxylic acid derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential use in drug development.
Industry: Utilized in the production of high-performance materials and as a chemical intermediate in various industrial processes
Mécanisme D'action
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.
Hepatoprotective Effects: It enhances the activity of defensive enzymes like heme oxygenase (HO1) and myeloperoxidase (MPO), protecting the liver from toxic insults.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic Acid (1,2-benzenedicarboxylic acid)
- Isophthalic Acid (1,3-benzenedicarboxylic acid)
- Terephthalic Acid (1,4-benzenedicarboxylic acid)
- 4-Hydroxyisophthalic Acid
Uniqueness
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H8O6 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
PTOYQUWBFGYVJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)


![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)







![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
